Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Overview
Description
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Intermediates for Pharmaceutical Compounds Research into the synthesis of organic intermediates often explores the role of various ethyl acetate derivatives, including Ethyl 2-(2-fluoro-4-nitrophenyl)acetate, in pharmaceutical compound production. Although the specific compound this compound was not directly mentioned in the reviewed literature, studies like the practical synthesis of 2-Fluoro-4-bromobiphenyl highlight the significance of similar compounds in the manufacture of pharmaceuticals, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research demonstrates the critical role of ethyl acetate derivatives in synthesizing key intermediates for drug production, emphasizing the importance of developing efficient synthesis methods for these compounds due to their application in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Process Intensification in Chemical Manufacturing Ethyl acetate, closely related to the ethyl acetate derivatives family, serves as a pivotal solvent in various industrial processes, including the production of paints, coatings, and flavors. The study on process intensification techniques for ethyl acetate production sheds light on the compound's extensive use and the exploration of methods to enhance production efficiency. These techniques, such as Reactive Distillation and Microwave Reactive Distillation, aim to overcome chemical equilibrium limitations and reduce energy consumption, illustrating the continuous effort to improve the sustainability and economic viability of manufacturing processes involving ethyl acetate and its derivatives (Patil & Gnanasundaram, 2020).
Advanced Oxidation Processes for Environmental Applications The degradation of organic pollutants using advanced oxidation processes (AOPs) represents a critical area of environmental research. Studies focusing on the degradation mechanisms, kinetics, and by-products of organic compounds, such as acetaminophen, provide valuable insights into the treatment of water contaminants. While this compound was not directly mentioned, the principles and findings from these studies can be applied to understand the environmental fate and treatment options for a wide range of organic pollutants, highlighting the relevance of ethyl acetate derivatives in environmental chemistry and engineering (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Ionic Liquid-Based Technologies The exploration of ionic liquids for industrial applications, such as dissolving biopolymers, highlights the broader context of research where compounds like this compound could potentially play a role. The review on 1-ethyl-3-methylimidazolium acetate's toxicity and environmental impact underlines the necessity of comprehensive assessments before large-scale industrial use. This perspective aligns with the need to understand the environmental and health implications of chemicals used in manufacturing, indicating the importance of safety evaluations for derivatives of ethyl acetate in various applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Properties
IUPAC Name |
ethyl 2-(2-fluoro-4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)5-7-3-4-8(12(14)15)6-9(7)11/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYSNVCRTKUTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718336 | |
Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160623-38-0 | |
Record name | Ethyl (2-fluoro-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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